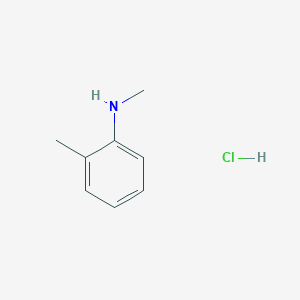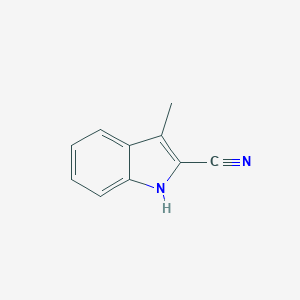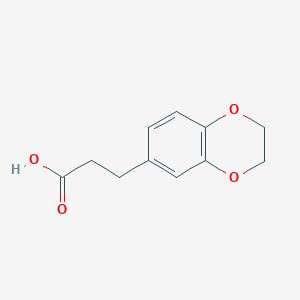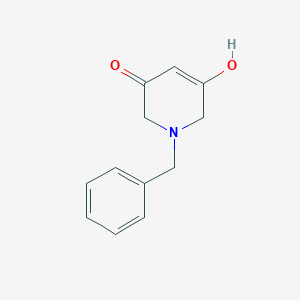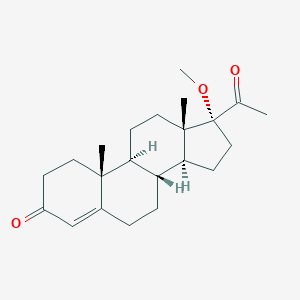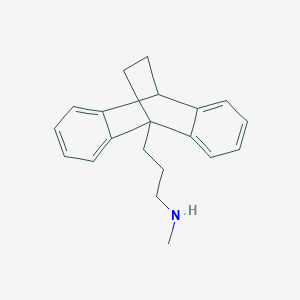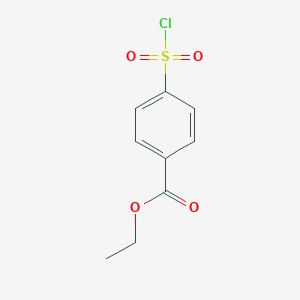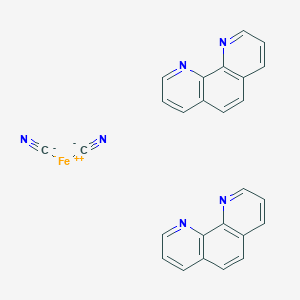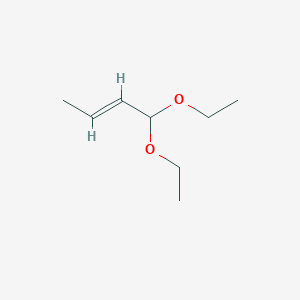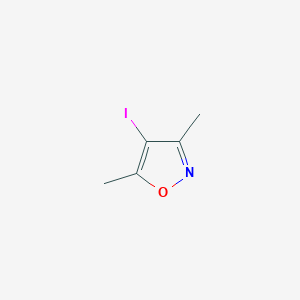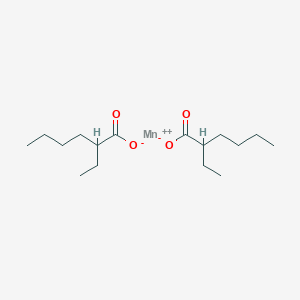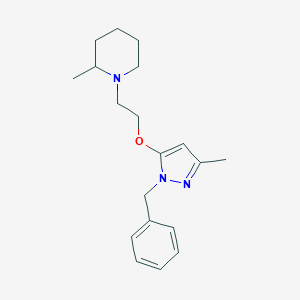
1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole, also known as BRL 15572, is a selective antagonist of the dopamine D3 receptor. It was first synthesized in 1998 by researchers at the Glaxo Wellcome Research and Development Ltd. in the United Kingdom. Since then, BRL 15572 has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572 acts as a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor is primarily located in the mesolimbic system of the brain, which is involved in reward, motivation, and addiction. By blocking the activity of the dopamine D3 receptor, 1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572 can modulate the release of dopamine in the brain, which can have a range of biochemical and physiological effects.
Biochemische Und Physiologische Effekte
1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572 has been shown to have a range of biochemical and physiological effects, including modulation of dopamine release in the brain, regulation of gene expression, and modulation of immune function. Studies have also shown that 1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572 can modulate the activity of other neurotransmitter systems, such as the glutamate and GABA systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572 in lab experiments is its selectivity for the dopamine D3 receptor, which allows researchers to specifically target this receptor subtype. However, one limitation is that 1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572 has a relatively short half-life in vivo, which can limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving 1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572. One area of interest is the potential therapeutic applications of 1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572 in the treatment of addiction, depression, and schizophrenia. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists, which could have even greater therapeutic potential. Finally, there is also interest in using 1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572 as a tool to investigate the role of the dopamine D3 receptor in various physiological and pathological processes.
Synthesemethoden
The synthesis of 1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572 involves several steps, including the reaction of 5-(2-(2-methylpiperidino)ethoxy)-3-methylpyrazole with benzyl bromide, followed by purification using column chromatography. The final product is obtained as a white crystalline solid with a melting point of 186-188 °C.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572 has been used extensively in scientific research to investigate the role of the dopamine D3 receptor in various physiological and pathological processes. For example, studies have shown that 1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572 can block the effects of drugs of abuse, such as cocaine and methamphetamine, which act on the dopamine system in the brain. 1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole 15572 has also been shown to have potential therapeutic applications in the treatment of addiction, depression, and schizophrenia.
Eigenschaften
CAS-Nummer |
15090-10-5 |
|---|---|
Produktname |
1-Benzyl-3-methyl-5-(2-(2-methylpiperidino)ethoxy)pyrazole |
Molekularformel |
C19H27N3O |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
1-[2-(2-benzyl-5-methylpyrazol-3-yl)oxyethyl]-2-methylpiperidine |
InChI |
InChI=1S/C19H27N3O/c1-16-14-19(22(20-16)15-18-9-4-3-5-10-18)23-13-12-21-11-7-6-8-17(21)2/h3-5,9-10,14,17H,6-8,11-13,15H2,1-2H3 |
InChI-Schlüssel |
QSWVXAPSGXNLFY-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1CCOC2=CC(=NN2CC3=CC=CC=C3)C |
Kanonische SMILES |
CC1CCCCN1CCOC2=CC(=NN2CC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



